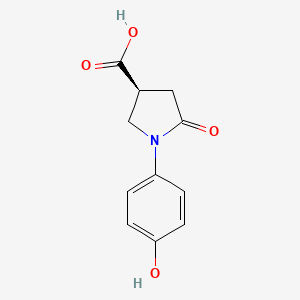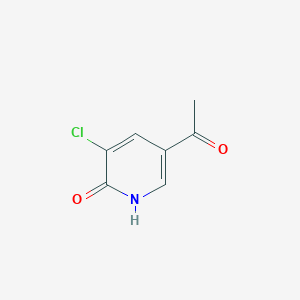
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE typically involves the chlorination and acetylation of pyridine derivatives. One common method includes the reaction of 2-hydroxy-5-acetylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxy-5-acetylpyridine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents like ethanol or water.
Major Products Formed
Oxidation: 2-Acetyl-3-chloro-5-pyridinecarboxylic acid.
Reduction: 2-Hydroxy-5-acetylpyridine.
Substitution: 2-Hydroxy-3-amino-5-acetylpyridine or 2-Hydroxy-3-thio-5-acetylpyridine.
Scientific Research Applications
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of functional groups like hydroxyl and acetyl can enhance its binding affinity and specificity for certain targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-chloro-5-methylpyridine: Similar structure but with a methyl group instead of an acetyl group.
2-Hydroxy-3-bromo-5-acetylpyridine: Similar structure but with a bromo group instead of a chloro group.
2-Hydroxy-3-chloro-5-formylpyridine: Similar structure but with a formyl group instead of an acetyl group.
Uniqueness
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and acetyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
5-acetyl-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-6(8)7(11)9-3-5/h2-3H,1H3,(H,9,11) |
InChI Key |
SOJWAGXQQQIIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=O)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


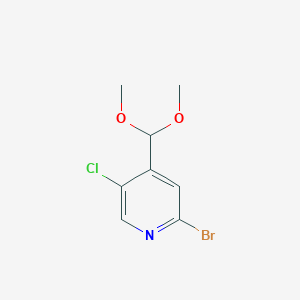
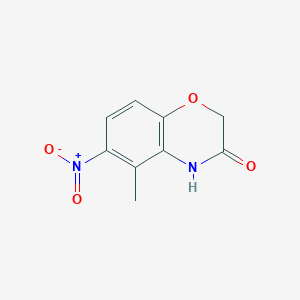
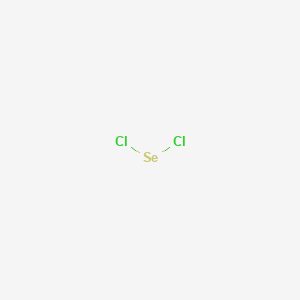
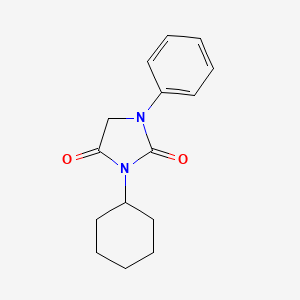
![Benzeneacetic acid,4-[[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenoxy]methyl]-](/img/structure/B8703181.png)

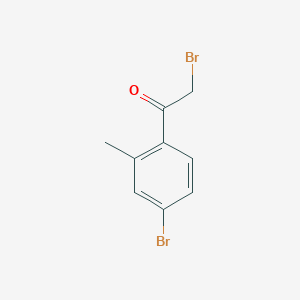
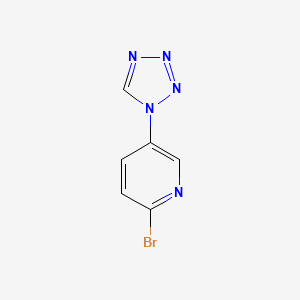
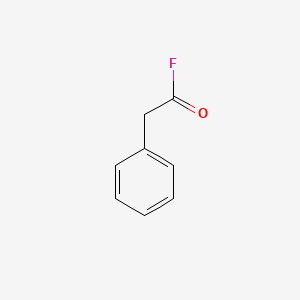
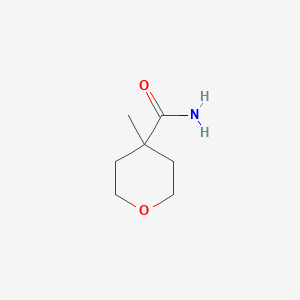
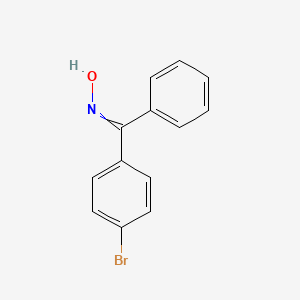
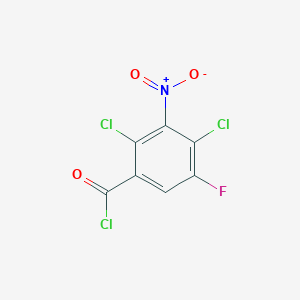
![1-[(3-Furanylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8703239.png)
